molecular formula C5H11Br2NO B14509434 Methyl 4-bromobutanimidate;hydrobromide CAS No. 64222-91-9

Methyl 4-bromobutanimidate;hydrobromide

Cat. No.: B14509434
CAS No.: 64222-91-9
M. Wt: 260.95 g/mol
InChI Key: XQDUCDHREBWQNP-UHFFFAOYSA-N
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Description

Methyl 4-bromobutanimidate hydrobromide (chemical formula: C₅H₁₀BrN·HBr) is a brominated imidate ester with a hydrobromide counterion.

Properties

CAS No.

64222-91-9

Molecular Formula

C5H11Br2NO

Molecular Weight

260.95 g/mol

IUPAC Name

methyl 4-bromobutanimidate;hydrobromide

InChI

InChI=1S/C5H10BrNO.BrH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H

InChI Key

XQDUCDHREBWQNP-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromobutanimidate;hydrobromide typically involves the bromination of an appropriate precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds through a radical mechanism, where the bromine radical abstracts a hydrogen atom from the precursor, leading to the formation of the brominated product .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and environmentally friendly methods. For instance, the use of thionyl chloride as a scavenger of water generated during the reaction can improve the yield and purity of the product . Additionally, the reaction conditions can be optimized to minimize the formation of by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobutanimidate;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: It can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amides, while reduction reactions can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl 4-bromobutanimidate;hydrobromide involves its interaction with specific molecular targets. For example, in biological systems, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This modification can lead to changes in the structure and function of the target molecules, affecting various cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Methyl 4-bromobutanimidate hydrobromide:

Eletriptan Hydrobromide
  • Formula : C₂₂H₂₆N₂O₂S·HBr
  • Molecular Weight : 462.43 g/mol
  • Key Features : A selective 5-HT1B/1D receptor agonist used in migraine treatment. Unlike Methyl 4-bromobutanimidate hydrobromide, it contains a sulfonyl group and a pyrrolidinyl moiety, emphasizing its pharmaceutical activity rather than synthetic utility. It is highly water-soluble, a property critical for oral bioavailability .
4-Bromo-2,3-dimethylaniline Hydrobromide
  • Formula : C₈H₁₀BrN·HBr
  • Molecular Weight : 281.98 g/mol
  • Key Features : An aromatic amine with bromine substitution. Its hydrobromide salt enhances stability and solubility. Used in dye synthesis and as a building block for heterocyclic compounds. Safety protocols emphasize skin/eye protection due to irritant properties .
Methyl 4-(Bromomethyl)nicotinate Hydrobromide
  • Formula: C₈H₉Br₂NO₂
  • Molecular Weight : 352.88 g/mol
  • Key Features : A nicotinic acid derivative with a bromomethyl group. Its ester and bromine functionalities make it a versatile intermediate for coupling reactions in medicinal chemistry. Structural parallels to Methyl 4-bromobutanimidate hydrobromide suggest shared reactivity in alkylation or cross-coupling applications .
Bis-(2-bromo-4-methyl-3-ethylpyrryl)methene Hydrobromide
  • Key Features : A pyrrole-derived brominated compound (mentioned in ) with a complex structure. Used in synthesizing porphyrin analogs and metallo-organic frameworks. Highlights the role of brominated imidates in constructing macrocyclic systems .

Comparative Data Table

Property Methyl 4-bromobutanimidate Hydrobromide Eletriptan HBr 4-Bromo-2,3-dimethylaniline HBr Methyl 4-(Bromomethyl)nicotinate HBr
Formula C₅H₁₀BrN·HBr C₂₂H₂₆N₂O₂S·HBr C₈H₁₀BrN·HBr C₈H₉Br₂NO₂
Molecular Weight ~243.91 g/mol (estimated) 462.43 g/mol 281.98 g/mol 352.88 g/mol
Solubility Likely polar aprotic solvent-soluble Readily soluble in water Moderate in polar solvents Soluble in DMSO, DMF
Primary Application Organic synthesis intermediate Pharmaceutical (migraine) Dye/agrochemical precursor Medicinal chemistry intermediate
Safety Notes Handle with PPE; toxicology unverified Prescription drug Irritant; requires ventilation Corrosive; avoid inhalation

Key Research Findings

Reactivity : Brominated imidates like Methyl 4-bromobutanimidate hydrobromide are pivotal in forming C–N bonds, analogous to the pyrrole derivatives in , which undergo condensation reactions to build complex heterocycles .

Pharmaceutical Relevance : While Eletriptan HBr () is a finished drug, Methyl 4-bromobutanimidate hydrobromide likely serves as a precursor for bioactive molecules, similar to 4-bromo-2,3-dimethylaniline HBr in agrochemical synthesis .

Safety Protocols : First-aid measures for brominated compounds universally recommend flushing eyes/skin with water and seeking medical attention, as seen in and .

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